4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
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Biological Activity
4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class. Its unique structure includes a tetrahydropyrimidine ring and various substituents that contribute to its potential biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18ClN3O2, with a molecular weight of 355.82 g/mol. The presence of a 3-chlorophenyl group and an o-tolyl substituent enhances its solubility and reactivity in biological systems. The carboxamide functional group is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H18ClN3O2 |
Molecular Weight | 355.82 g/mol |
Structural Class | Tetrahydropyrimidine |
Anticancer Properties
Research indicates that tetrahydropyrimidine derivatives exhibit promising anticancer activity. For instance, structural analogs have shown efficacy against various cancer cell lines by inhibiting topoisomerase II (TopoII), a critical enzyme involved in DNA replication and repair. Inhibition of TopoII leads to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
The compound likely acts through multiple pathways:
- Topoisomerase Inhibition : It has been suggested that similar compounds inhibit TopoIIα and TopoIIβ enzymatic activities, leading to cell cycle arrest and apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may elevate ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .
Anti-inflammatory Effects
In addition to anticancer properties, some related compounds have demonstrated anti-inflammatory effects. These effects are attributed to the ability of the compound to modulate inflammatory pathways, potentially reducing cytokine production and immune responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Topoisomerase Inhibition :
- Apoptosis Induction :
-
Anti-inflammatory Activity :
- Research on related structures indicated their potential as anti-inflammatory agents through the inhibition of TNFα-induced NF-κB activation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other tetrahydropyrimidines:
Compound Name | Biological Activity |
---|---|
6-Methyl-2-oxo-N-(phenyl)-1,2,3,4-tetrahydropyrimidine | Antimicrobial |
4-(4-chlorophenyl)-6-methyl-2-oxo-N-(m-tolyl) | Anticancer |
N-(p-tolyl)-6-methyl-2-oxo-N-(o-tolyl) | Anti-inflammatory |
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-11-6-3-4-9-15(11)22-18(24)16-12(2)21-19(25)23-17(16)13-7-5-8-14(20)10-13/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFFQJZABMGWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.